Propyl 2-chloroisonicotinate
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Overview
Description
Propyl 2-chloroisonicotinate is a chemical compound that belongs to the class of isonicotinic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-chloroisonicotinate typically involves the chlorination of isonicotinic acid derivatives. One common method starts with citrazinic acid as the raw material, which undergoes a chlorination reaction to yield 2,6-dichloroisonicotinic acid. This intermediate is then esterified with propanol to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Typically yields carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propyl 2-chloroisonicotinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloroisonicotinate
- Ethyl 2-chloroisonicotinate
- Butyl 2-chloroisonicotinate
Uniqueness
Propyl 2-chloroisonicotinate is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. Compared to its methyl, ethyl, and butyl counterparts, the propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications .
Properties
IUPAC Name |
propyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-5-13-9(12)7-3-4-11-8(10)6-7/h3-4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRPPCASEOPQMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642143 |
Source
|
Record name | Propyl 2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-84-4 |
Source
|
Record name | Propyl 2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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